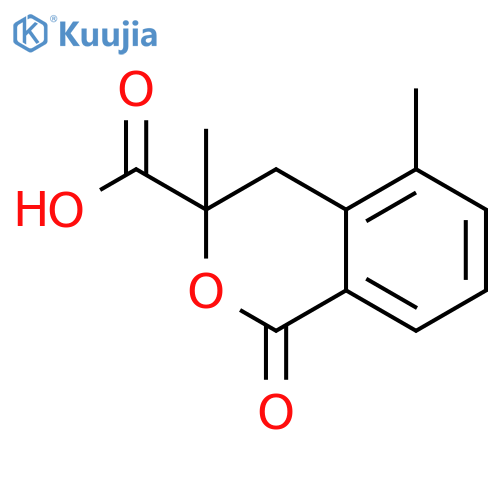Cas no 1601894-71-6 (1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-3,5-dimethyl-1-oxo-)

1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-3,5-dimethyl-1-oxo- 化学的及び物理的性質
名前と識別子
-
- 1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-3,5-dimethyl-1-oxo-
-
- インチ: 1S/C12H12O4/c1-7-4-3-5-8-9(7)6-12(2,11(14)15)16-10(8)13/h3-5H,6H2,1-2H3,(H,14,15)
- InChIKey: LLJFBHHZEZRWCU-UHFFFAOYSA-N
- ほほえんだ: C1(C)(C(O)=O)OC(=O)C2=CC=CC(C)=C2C1
1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-3,5-dimethyl-1-oxo- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-397496-2.5g |
3,5-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid |
1601894-71-6 | 2.5g |
$1848.0 | 2023-03-02 | ||
| Enamine | EN300-397496-0.05g |
3,5-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid |
1601894-71-6 | 0.05g |
$792.0 | 2023-03-02 | ||
| Enamine | EN300-397496-1.0g |
3,5-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid |
1601894-71-6 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-397496-0.5g |
3,5-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid |
1601894-71-6 | 0.5g |
$905.0 | 2023-03-02 | ||
| Enamine | EN300-397496-0.25g |
3,5-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid |
1601894-71-6 | 0.25g |
$867.0 | 2023-03-02 | ||
| Enamine | EN300-397496-10.0g |
3,5-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid |
1601894-71-6 | 10.0g |
$4052.0 | 2023-03-02 | ||
| Enamine | EN300-397496-5.0g |
3,5-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid |
1601894-71-6 | 5.0g |
$2732.0 | 2023-03-02 | ||
| Enamine | EN300-397496-0.1g |
3,5-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid |
1601894-71-6 | 0.1g |
$829.0 | 2023-03-02 |
1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-3,5-dimethyl-1-oxo- 関連文献
-
2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-3,5-dimethyl-1-oxo-に関する追加情報
1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-3,5-dimethyl-1-oxo and Its Significance in Modern Chemical Biology
The compound with the CAS number 1601894-71-6, identified as 1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-3,5-dimethyl-1-oxo, represents a fascinating molecule in the realm of chemical biology. This heterocyclic compound belongs to the benzopyran class, a structure that has garnered significant attention due to its versatile pharmacological properties and potential applications in drug discovery. The benzopyran scaffold is inherently stable and can be modified in various ways to tailor its biological activity, making it a valuable scaffold for medicinal chemists.
Recent advancements in the field of medicinal chemistry have highlighted the importance of benzopyran derivatives in developing novel therapeutic agents. The structural features of 1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-3,5-dimethyl-1-oxo, including its carboxylic acid functionality and methyl-substituted ring system, contribute to its unique chemical and biological properties. These features make it an attractive candidate for further exploration in both academic research and industrial drug development.
In particular, the 3,5-dimethyl substitution pattern on the benzopyran ring enhances its binding affinity to various biological targets. This is particularly relevant in the context of developing small-molecule inhibitors for enzymes and receptors involved in critical biological pathways. The carboxylic acid group at the 3-position provides a site for further derivatization, allowing chemists to introduce additional functional groups that can modulate the compound's pharmacokinetic properties and improve its overall efficacy.
One of the most compelling aspects of this compound is its potential application in oncology research. Benzopyran derivatives have been shown to exhibit anti-proliferative effects against various cancer cell lines. The specific arrangement of substituents in 1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-3,5-dimethyl-1-oxo may contribute to its ability to interfere with key signaling pathways that drive tumor growth and survival. Preliminary studies suggest that this compound may inhibit enzymes such as kinases and cyclases, which are often overexpressed in cancer cells.
The dihydro moiety in the structure also plays a crucial role in determining the compound's bioavailability and metabolic stability. By incorporating this feature, researchers can potentially enhance the compound's resistance to enzymatic degradation, thereby prolonging its therapeutic effect. Additionally, the presence of an oxo group at the 1-position introduces polarity to the molecule, which can improve its solubility in both aqueous and lipid environments—a critical factor for drug delivery systems.
Another area where this compound shows promise is in neurodegenerative disease research. Benzopyran derivatives have been investigated for their potential role in modulating neurotransmitter systems associated with conditions such as Alzheimer's disease and Parkinson's disease. The structural motifs present in 1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-3,5-dimethyl-1-oxo may allow it to interact with specific receptors or enzymes implicated in these diseases. Further investigation into its pharmacological profile could uncover novel therapeutic strategies for treating neurodegenerative disorders.
The synthesis of 1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-3,5-dimethyl-1-oxo presents an interesting challenge for organic chemists due to its complex heterocyclic core. However, recent advances in synthetic methodologies have made it more feasible to produce this compound on a larger scale. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic transformations have enabled researchers to construct the benzopyran scaffold with high precision and yield. These advancements not only facilitate the production of this compound but also open up possibilities for synthesizing a wide range of analogs with tailored biological activities.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable tool for studying molecular interactions at the biochemical level. Researchers can use 1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-3,5-dimethyl-1-oxo as a probe to investigate enzyme mechanisms and receptor binding affinities. This information can then be leveraged to design more effective drugs with improved selectivity and reduced side effects.
In conclusion,1H-2-Benzopyran-3-carboxylic acid, with CAS number 1601894-71, represents a promising molecule with diverse applications in chemical biology and drug discovery. Its structural features contribute to its unique pharmacological properties, making it an attractive candidate for further exploration in oncology research, neurodegenerative disease treatment, and other therapeutic areas. As synthetic methodologies continue to evolve, researchers will be able to access this compound more easily, paving the way for innovative discoveries that could lead to new treatments for various diseases.
1601894-71-6 (1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-3,5-dimethyl-1-oxo-) 関連製品
- 2034468-73-8(N-{3-(pyridin-2-yloxy)phenylmethyl}thiophene-3-carboxamide hydrochloride)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 24242-17-9(5-(aminocarbonyl)-3-Pyridinecarboxylic acid)
- 2003043-11-4(Carbamic acid, N-[3-(2-methoxyacetyl)cyclopentyl]-, 1,1-dimethylethyl ester)
- 2703768-55-0(2-(2,6-dioxopiperidin-3-yl)-5-(2-methylpiperidin-3-yl)amino-2,3-dihydro-1H-isoindole-1,3-dione)
- 1357945-39-1(3-bromo-5-methoxy-1H-pyrazolo3,4-cpyridine)
- 2034477-72-8(1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 2168922-86-7(6-methyl-2,5-dioxa-9-azaspiro3.5nonane)
- 1805069-08-2(Ethyl 4-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine-5-carboxylate)
- 898466-48-3(2-3-(4-fluorobenzenesulfonamido)benzamidothiophene-3-carboxamide)




